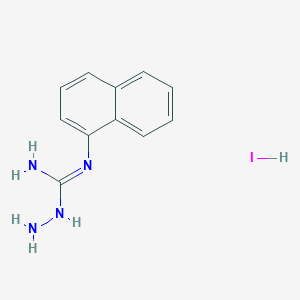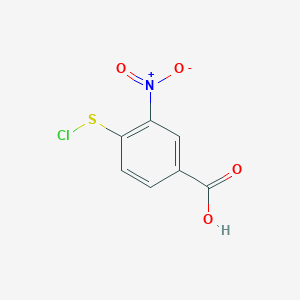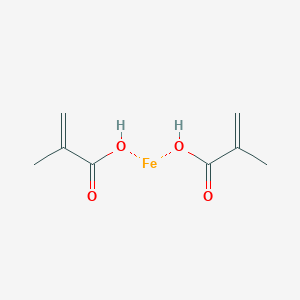
Iron methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(3+) methacrylate can be synthesized through various methods. One common approach involves the reaction of iron(III) chloride with sodium methacrylate in an aqueous medium. The reaction typically proceeds as follows:
FeCl3+3NaO2CCH2CH3→Fe(O2CCH2CH3)3+3NaCl
The reaction is usually carried out at room temperature, and the product can be isolated by filtration and subsequent drying.
Industrial Production Methods
Industrial production of iron(3+) methacrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include recrystallization or solvent extraction to obtain high-purity iron(3+) methacrylate.
Chemical Reactions Analysis
Types of Reactions
Iron(3+) methacrylate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under appropriate conditions.
Substitution Reactions: The methacrylate ligands can be substituted with other ligands, such as acetates or phosphates.
Polymerization Reactions: Iron(3+) methacrylate can act as a catalyst in the polymerization of methacrylate monomers.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride or hydrazine can be used to reduce iron(3+) to iron(2+).
Substitution Reagents: Acetic acid or phosphoric acid can facilitate ligand exchange reactions.
Polymerization Conditions: The compound can be used in radical polymerization reactions, often in the presence of initiators like azobisisobutyronitrile (AIBN).
Major Products
Reduced Iron Complexes: Iron(2+) methacrylate.
Substituted Complexes: Iron(3+) acetate or iron(3+) phosphate.
Polymers: Poly(methyl methacrylate) or copolymers with other vinyl monomers.
Scientific Research Applications
Iron(3+) methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a catalyst in the polymerization of methacrylate monomers to produce high-performance polymers.
Materials Science: The compound is utilized in the synthesis of functional materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biomedical Engineering: Iron(3+) methacrylate-based hydrogels are explored for tissue engineering and drug delivery applications.
Environmental Science: The compound is investigated for its potential use in water purification and treatment processes.
Mechanism of Action
The mechanism by which iron(3+) methacrylate exerts its effects is primarily through its ability to coordinate with various ligands and participate in redox reactions. In polymerization reactions, iron(3+) methacrylate can generate radicals that initiate the polymerization process. The iron center can also facilitate electron transfer processes, making it an effective catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Iron(3+) acetate
- Iron(3+) phosphate
- Iron(3+) chloride
Comparison
Iron(3+) methacrylate is unique due to its methacrylate ligands, which impart specific reactivity and functionality. Compared to iron(3+) acetate and iron(3+) phosphate, iron(3+) methacrylate is more suitable for polymerization reactions due to the presence of the vinyl group in the methacrylate ligand. This makes it particularly valuable in the synthesis of methacrylate-based polymers and copolymers.
Properties
CAS No. |
94275-77-1 |
|---|---|
Molecular Formula |
C12H18FeO6 |
Molecular Weight |
314.11 g/mol |
IUPAC Name |
iron;2-methylprop-2-enoic acid |
InChI |
InChI=1S/3C4H6O2.Fe/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |
InChI Key |
OPAZTINKEZESAA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Fe+3] |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Fe] |
Synonyms |
IRON III METHACRYLATE; METHACRYLIC ACID, IRON (III) SALT; METHACRYLATE, IRON (III); iron methacrylate; Iron III Methacrylate 95%; EINECS 304-465-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


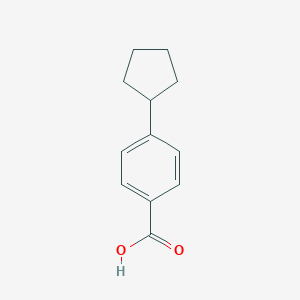
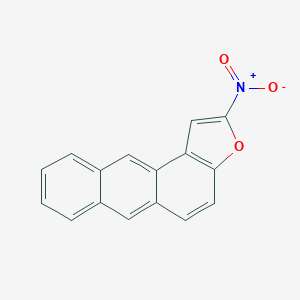
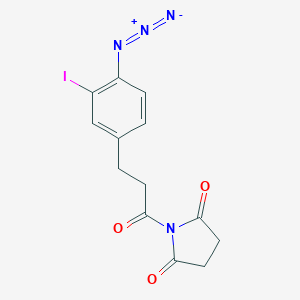
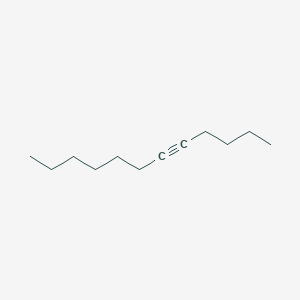
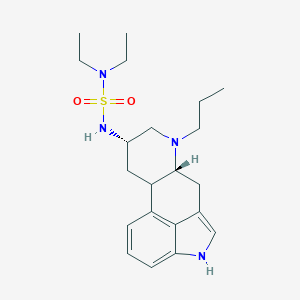
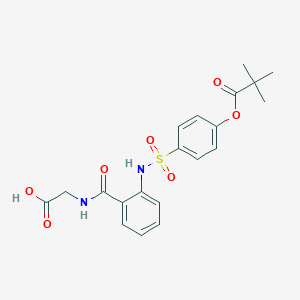
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
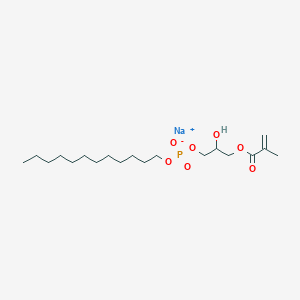
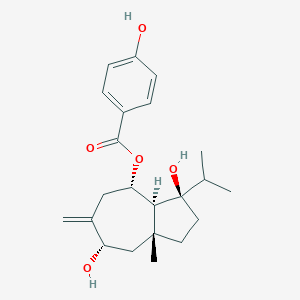
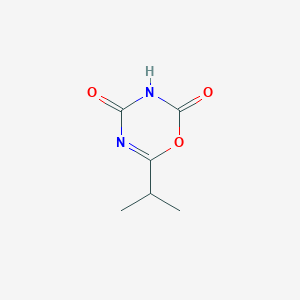
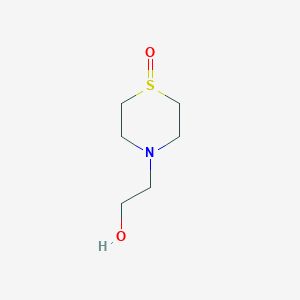
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
